N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzamide core: This can be achieved through the reaction of 4-aminobenzamide with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropylmethyl group.
Introduction of the methoxypiperidinyl group: The next step involves the nucleophilic substitution of the benzamide derivative with 4-methoxypiperidine, often facilitated by a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypiperidinyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzamide core produces amines.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl and methoxypiperidinyl groups play crucial roles in binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, thereby exerting its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(cyclopropylmethyl)-4-(4-ethoxypiperidin-1-yl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTKBKMFDUHWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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